Cas no 866867-07-4 (3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one is a structurally complex organic compound featuring a dihydroquinolin-4-one core with multiple functional modifications. The presence of a 4-chlorobenzenesulfonyl group enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzyme inhibition or receptor modulation. The ethoxy and methoxyphenylmethyl substituents contribute to its lipophilicity and electronic properties, which may influence binding affinity and metabolic stability. This compound is of interest in medicinal chemistry research due to its modular structure, allowing for further derivatization. Its well-defined synthetic pathway and purity make it suitable for exploratory studies in drug discovery and development.
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one structure
866867-07-4 structure
Product name:3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
CAS No:866867-07-4
MF:C25H22ClNO5S
MW:483.963884830475
CID:6070523
PubChem ID:2150071

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
    • 4(1H)-Quinolinone, 3-[(4-chlorophenyl)sulfonyl]-6-ethoxy-1-[(4-methoxyphenyl)methyl]-
    • 866867-07-4
    • 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one
    • 3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
    • F1607-0117
    • 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
    • AB00675432-01
    • AKOS001838167
    • Inchi: 1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(33(29,30)21-11-6-18(26)7-12-21)16-27(23)15-17-4-8-19(31-2)9-5-17/h4-14,16H,3,15H2,1-2H3
    • InChI Key: XZNJKRRJEQKZGE-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(OC)C=C2)C2=C(C=C(OCC)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 483.0907217g/mol
  • Monoisotopic Mass: 483.0907217g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 809
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.3Ų
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.355±0.06 g/cm3(Predicted)
  • Boiling Point: 678.8±55.0 °C(Predicted)
  • pka: 0.58±0.70(Predicted)

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1607-0117-1mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1607-0117-3mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1607-0117-100mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1607-0117-10mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1607-0117-5mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1607-0117-40mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1607-0117-20μmol
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1607-0117-20mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1607-0117-30mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1607-0117-15mg
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
866867-07-4 90%+
15mg
$89.0 2023-05-17

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one Related Literature

Additional information on 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one

Introduction to 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866867-07-4)

3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one, identified by the CAS number 866867-07-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the quinoline scaffold, a class of heterocyclic compounds widely recognized for their biological activity and therapeutic potential. The presence of multiple functional groups, including a 4-chlorobenzenesulfonyl moiety, an ethoxy group, and a 4-methoxyphenylmethyl substituent, contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.

The quinolin-4-one core of this compound is particularly noteworthy, as it is a known pharmacophore in numerous bioactive molecules. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The specific arrangement of substituents in 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one may influence its interactions with biological targets, potentially modulating pathways relevant to human health and disease.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. The 4-chlorobenzenesulfonyl group, for instance, is often employed in medicinal chemistry to enhance binding interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions with protein targets. Similarly, the ethoxy and 4-methoxyphenylmethyl groups can contribute to the molecule's solubility and metabolic stability, critical factors in drug development.

In the context of current research, quinoline derivatives continue to be explored for their potential in addressing unmet medical needs. For example, studies have highlighted the role of quinoline-based compounds in inhibiting kinases and other enzymes involved in cancer progression. The structural features of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one align well with this area of investigation, suggesting that it may exhibit inhibitory activity against relevant targets.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step process involves careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. Techniques such as sulfonation, etherification, and cyclization are employed to construct the desired framework. The successful synthesis not only demonstrates the synthetic chemist's expertise but also opens avenues for further structural modifications and derivatization.

One particularly intriguing aspect of this molecule is its potential dual functionality. The combination of a 4-chlorobenzenesulfonyl group with other aromatic substituents may enable it to interact with multiple biological pathways simultaneously. This polypharmacophoric nature could be advantageous in therapeutic applications where targeting several disease mechanisms is necessary. For instance, such a compound might be designed to inhibit both angiogenesis and tumor cell proliferation—a strategy that has shown promise in preclinical studies.

The pharmacokinetic profile of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one is another critical consideration in its development as a drug candidate. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) must be thoroughly evaluated. Computational models can predict these properties based on the compound's chemical structure, allowing researchers to prioritize candidates with favorable profiles early in the discovery process.

Recent publications have begun to explore the use of quinoline derivatives in addressing neurological disorders. The structural motifs present in 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one may indeed make it relevant for this area. Studies suggest that certain quinolines can modulate neurotransmitter receptors or influence signaling pathways associated with conditions such as Alzheimer's disease or Parkinson's disease. Further investigation into its neuropharmacological effects could uncover novel therapeutic opportunities.

The role of artificial intelligence (AI) and machine learning (ML) has also transformed how researchers approach drug discovery today. AI algorithms can analyze vast datasets containing chemical structures and biological activities to identify promising candidates like 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one. These tools can predict how modifications to the molecule might enhance its potency or selectivity against specific targets.

In conclusion,3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 866867-07-4) represents a fascinating subject for further research due to its complex structure and potential biological significance. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for quinoline derivatives,AI-driven approaches will likely play an increasingly important role in optimizing these molecules for clinical use.

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